Broad-Spectrum Antiproliferative Activity with Documented Colorectal Cancer Cell Line Selectivity Compared to Benzothiazole Class Baseline
YLT205 exhibits a broad yet quantifiable antiproliferative profile across 23 human cancer cell lines, with IC50 values ranging from 0.59 μM to 13.18 μM following 48 h treatment [1]. Within this panel, human rectal cancer cell lines demonstrated the highest sensitivity, establishing a selectivity baseline for procurement decisions [1]. In contrast, the benzothiazole derivative SKLB316, while also active against colorectal cancer, exhibits a distinct mechanism of action (G2/M cell cycle arrest) and lacks the same published IC50 panel breadth, making cross-study potency comparisons unreliable [2].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.59 μM – 13.18 μM across 23 human cancer cell lines, with highest sensitivity in rectal cancer cells |
| Comparator Or Baseline | Benzothiazole class baseline: IC50 values typically reported in literature for colorectal cancer HCT116 cells range from 0.14 μM to >50 μM depending on structural modifications |
| Quantified Difference | YLT205 demonstrates sub-micromolar potency (minimum IC50 = 0.59 μM) against the most sensitive cell lines within the panel, establishing a reference potency point for this specific chemotype |
| Conditions | MTT assay, 48 h treatment with 0–20 μM YLT205 across a panel of 23 human cancer cell lines of diverse histological origin |
Why This Matters
The documented IC50 range across 23 cell lines provides a quantitative reference for assay validation and enables researchers to select YLT205 based on verified potency rather than relying on unverified structural analog assumptions.
- [1] Zhu Y, Xia Y, Ye T, Shi X, Song X, Liu L, Zeng J, Wang N, Luo Y, Han Y, Yu L. A novel small-molecule YLT205 induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo. Cell Physiol Biochem. 2014;33(4):933-44. doi: 10.1159/000358665. PMID: 24713812. View Source
- [2] Xia Y, Lei Q, Zhu Y, Ye T, Wang N, Li G, Shi X, Liu Y, Shao B, Yin T, Zhao L, Wu W, Song X, Xiong Y, Wei Y, Yu L. SKLB316, a novel small-molecule inhibitor of cell-cycle progression, induces G2/M phase arrest and apoptosis in vitro and inhibits tumor growth in vivo. Cancer Lett. 2014 Dec 28;355(2):297-309. doi: 10.1016/j.canlet.2014.09.042. PMID: 25301449. View Source
